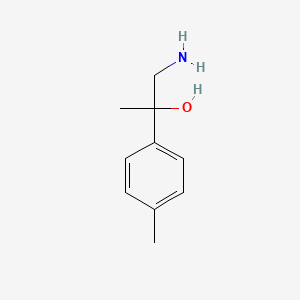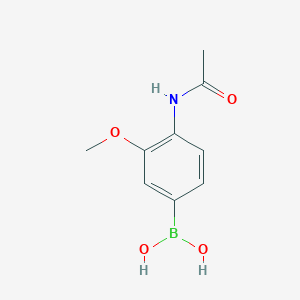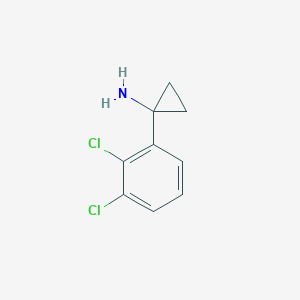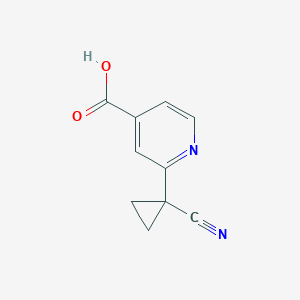![molecular formula C18H22N2S B11742840 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B11742840.png)
1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is an organic compound with the molecular formula C18H22N2S It is a derivative of piperazine, a heterocyclic amine, and features a sulfanyl group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 3,4-dimethylphenyl thiol with 1-chloro-2-nitrobenzene, followed by reduction and cyclization to form the piperazine ring. The reaction conditions often include the use of palladium catalysts and phosphine ligands .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability. This method can achieve high yields and purity by optimizing temperature, solvent ratios, and reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated piperazine derivatives.
Applications De Recherche Scientifique
1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antidepressant properties, particularly in the synthesis of vortioxetine.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, particularly in its role as an antidepressant, involves the modulation of serotonin receptors and inhibition of serotonin reuptake. It acts on multiple serotonin receptors, including 5-HT3, 5-HT7, and 5-HT1D, and inhibits the serotonin transporter (SERT). This multimodal activity leads to enhanced serotonin levels in the central nervous system, contributing to its antidepressant effects .
Comparaison Avec Des Composés Similaires
- 1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- 1-{2-[(2,3-Dimethylphenyl)sulfanyl]phenyl}piperazine
Comparison: While these compounds share a similar core structure, the position of the dimethyl groups on the phenyl ring can significantly affect their chemical properties and biological activities. 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties .
Propriétés
Formule moléculaire |
C18H22N2S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C18H22N2S/c1-14-7-8-16(13-15(14)2)21-18-6-4-3-5-17(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 |
Clé InChI |
KOCIMJYSVMTYIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11742772.png)
![1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742774.png)
![2-(4-{[(4-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742778.png)
![N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11742780.png)
![1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742788.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11742792.png)



![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11742830.png)
